5-Chloro-2-iodo-1-(phenylsulfonyl)-6-azaindole
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Overview
Description
5-Chloro-2-iodo-1-(phenylsulfonyl)-6-azaindole is a heterocyclic compound that belongs to the class of azaindoles It is characterized by the presence of chlorine, iodine, and a phenylsulfonyl group attached to the azaindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-iodo-1-(phenylsulfonyl)-6-azaindole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Halogenation: Introduction of chlorine and iodine atoms into the indole ring.
Sulfonylation: Attachment of the phenylsulfonyl group to the nitrogen atom of the azaindole ring.
The reaction conditions often involve the use of halogenating agents such as N-chlorosuccinimide (NCS) and iodine, along with catalysts and solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and process optimization to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-iodo-1-(phenylsulfonyl)-6-azaindole undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the phenylsulfonyl group.
Coupling Reactions: It can participate in coupling reactions such as Suzuki and Stille couplings, forming new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Chloro-2-iodo-1-(phenylsulfonyl)-6-azaindole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Mechanism of Action
The mechanism of action of 5-Chloro-2-iodo-1-(phenylsulfonyl)-6-azaindole involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can interact with enzymes and receptors, modulating their activity. The chlorine and iodine atoms can also influence the compound’s reactivity and binding affinity to biological targets .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
- 5-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine
Uniqueness
5-Chloro-2-iodo-1-(phenylsulfonyl)-6-azaindole is unique due to its specific substitution pattern and the presence of the azaindole core. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
1-(benzenesulfonyl)-5-chloro-2-iodopyrrolo[2,3-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClIN2O2S/c14-12-6-9-7-13(15)17(11(9)8-16-12)20(18,19)10-4-2-1-3-5-10/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATXHAEUMCLDVAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=CC(=NC=C32)Cl)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClIN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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